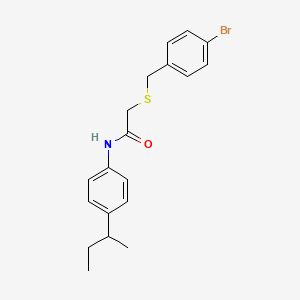

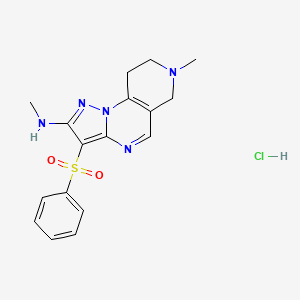

![molecular formula C17H20ClFN4O2S B605778 3-(carbamoylamino)-5-(3-fluorophenyl)-N-[(3S)-piperidin-3-yl]thiophene-2-carboxamide;hydrochloride CAS No. 1246094-78-9](/img/structure/B605778.png)

3-(carbamoylamino)-5-(3-fluorophenyl)-N-[(3S)-piperidin-3-yl]thiophene-2-carboxamide;hydrochloride

Overview

Description

AZD 7762 hydrochloride is a potent and selective ATP-competitive inhibitor of checkpoint kinase 1 and checkpoint kinase 2. It is known for its ability to enhance the cytotoxicity of DNA-damaging agents, making it a valuable compound in cancer research and treatment . The empirical formula of AZD 7762 hydrochloride is C17H19FN4O2S · HCl, and it has a molecular weight of 398.88 .

Mechanism of Action

Target of Action

AZD 7762 hydrochloride is a potent and selective ATP-competitive inhibitor of checkpoint kinase 1 (Chk1) and checkpoint kinase 2 (Chk2) . These kinases play a crucial role in cell cycle regulation, particularly in response to DNA damage. They are involved in the activation of cell cycle checkpoints, which pause the cell cycle to allow for DNA repair or to trigger cell death if the damage is irreparable .

Mode of Action

AZD 7762 hydrochloride binds to the ATP-binding site of Chk1 and Chk2 in a reversible manner, inhibiting their activity . This inhibition impairs the DNA damage-induced S and G2 checkpoints, enhancing the efficacy of DNA-damaging agents . It effectively inhibits the phosphorylation of the cdc25C peptide, a downstream target of Chk1 .

Biochemical Pathways

The primary biochemical pathway affected by AZD 7762 hydrochloride is the DNA damage response pathway. By inhibiting Chk1 and Chk2, AZD 7762 hydrochloride disrupts the cell’s ability to pause the cell cycle in response to DNA damage . This leads to an increase in DNA damage and a decrease in cell survival, particularly in cancer cells that rely on these checkpoints due to defects in other parts of the DNA damage response pathway .

Result of Action

AZD 7762 hydrochloride has demonstrated anticancer chemotherapeutic activity. It has been shown to inhibit cellular proliferation in breast cancer and ovarian cancer cells . In animal models of breast cancer, AZD 7762 hydrochloride has been shown to inhibit tumor growth and increase survival rates .

Action Environment

The efficacy and stability of AZD 7762 hydrochloride can be influenced by various environmental factors. For instance, the presence of other DNA-damaging agents can enhance the compound’s cytotoxic effects . Additionally, the compound’s stability and activity may be affected by storage conditions

Biochemical Analysis

Cellular Effects

The effects of (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide hydrochloride on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can affect the expression of specific genes, thereby influencing protein synthesis and cellular behavior . These effects are observed in various cell types, including cancer cells, where the compound may induce apoptosis or inhibit proliferation.

Temporal Effects in Laboratory Settings

The effects of (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide hydrochloride change over time in laboratory settings. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound remains stable for extended periods, allowing for sustained biochemical and cellular effects . Over time, the compound may degrade, leading to changes in its activity and effectiveness.

Dosage Effects in Animal Models

The effects of (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide hydrochloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. Studies have shown that there are threshold effects, where a certain dosage is required to observe significant effects . Additionally, at very high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications.

Metabolic Pathways

(S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide hydrochloride is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s effects on metabolic pathways can lead to changes in cellular energy production, biosynthesis, and other metabolic processes . Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide hydrochloride within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific tissues . These interactions determine the compound’s localization and concentration within different cellular compartments, influencing its biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of AZD 7762 hydrochloride involves a series of chemical reactions. One of the key steps is the Suzuki coupling reaction, which is used to form the core structure of the compound . The reaction conditions typically involve the use of palladium catalysts and base in an inert atmosphere.

Industrial Production Methods: Industrial production of AZD 7762 hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and clinical use .

Chemical Reactions Analysis

Types of Reactions: AZD 7762 hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: Substitution reactions, particularly nucleophilic substitution, are common in the modification of AZD 7762 hydrochloride.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

AZD 7762 hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the inhibition of checkpoint kinase 1 and checkpoint kinase 2.

Biology: The compound is employed in research on cell cycle regulation and DNA damage response.

Medicine: AZD 7762 hydrochloride is investigated for its potential in enhancing the efficacy of chemotherapy and radiotherapy in cancer treatment

Comparison with Similar Compounds

PF-477736: Another checkpoint kinase inhibitor with similar potency and selectivity.

LY2603618: A selective inhibitor of checkpoint kinase 1.

SB-218078: A checkpoint kinase inhibitor with a different chemical structure but similar biological activity

Uniqueness of AZD 7762 Hydrochloride: AZD 7762 hydrochloride is unique in its ability to potently inhibit both checkpoint kinase 1 and checkpoint kinase 2 with high selectivity. This dual inhibition enhances its effectiveness in combination with DNA-damaging agents, making it a valuable compound in cancer research .

Properties

IUPAC Name |

3-(carbamoylamino)-5-(3-fluorophenyl)-N-[(3S)-piperidin-3-yl]thiophene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O2S.ClH/c18-11-4-1-3-10(7-11)14-8-13(22-17(19)24)15(25-14)16(23)21-12-5-2-6-20-9-12;/h1,3-4,7-8,12,20H,2,5-6,9H2,(H,21,23)(H3,19,22,24);1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZBLOIXZRZEDG-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC(=O)C2=C(C=C(S2)C3=CC(=CC=C3)F)NC(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)NC(=O)C2=C(C=C(S2)C3=CC(=CC=C3)F)NC(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClFN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246094-78-9 | |

| Record name | 1246094-78-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

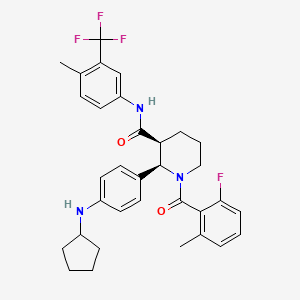

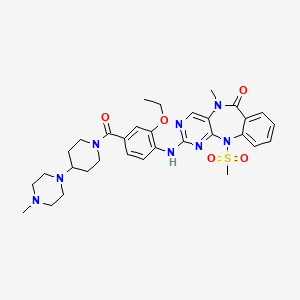

![sodium;ethylcarbamoyl-[3-[4-[(5-formyl-4-methoxy-2-phenylimidazol-1-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylazanide](/img/structure/B605699.png)

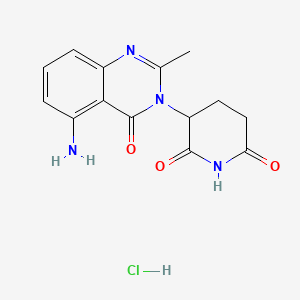

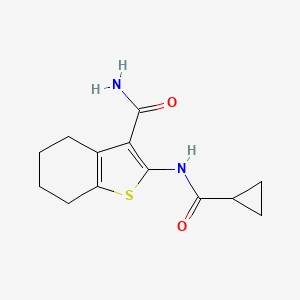

![2,8-Dimethyl-5-phenethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B605702.png)

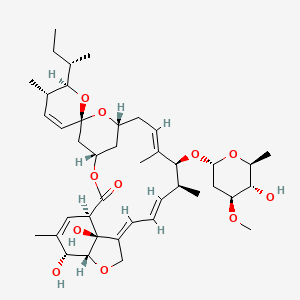

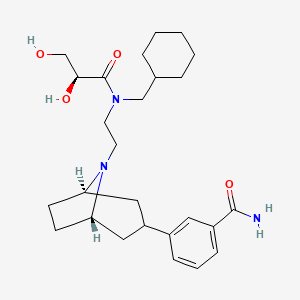

![3-methylbutyl 2-[[2-[[6-amino-2-[[2-[1-[2-(3-methylbutoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoate;dihydrochloride](/img/structure/B605707.png)

![4-[[3-[3-(1,1-difluoroethyl)-6-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]phenyl]-difluoromethyl]-2H-phthalazin-1-one](/img/structure/B605713.png)